1-Pentanone, 3-methoxy-1,5-diphenyl-

Description

Significance of Methoxy-Substituted Diarylpentanones in Chemical Research

Methoxy-substituted diarylpentanones are significant in chemical research due to the influence of the methoxy (B1213986) group on the electronic properties and reactivity of the molecule. The methoxy group, being an electron-donating group, can affect the reaction pathways and stability of intermediates in various organic reactions. Research into methoxy-substituted aromatic compounds, such as acetophenones, has shown that the interaction between substituents on a benzene (B151609) ring is a fundamental aspect of organic chemistry. doi.org These interactions are crucial for predicting the thermodynamic properties of these compounds, which is important for their application in areas like lignin (B12514952) valorization. doi.org

Furthermore, methoxy-substituted compounds are prevalent in medicinal chemistry. For instance, methoxy-substituted benzophenanthridinone derivatives have been synthesized and investigated as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are targets for cancer therapy. nih.gov The presence and position of the methoxy group can significantly influence the biological activity of these molecules. Similarly, methoxy-substituted chalcones, which are precursors to flavonoids, have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov

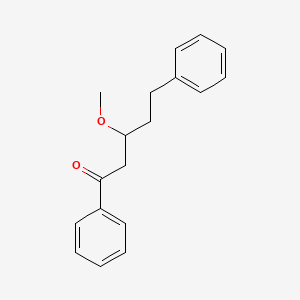

Defining the Structural Architecture of 1-Pentanone, 3-methoxy-1,5-diphenyl- within Organic Chemistry

The structural architecture of 1-Pentanone, 3-methoxy-1,5-diphenyl- is characterized by a five-carbon pentanone backbone. A ketone functional group is located at the third carbon position (C3). Two phenyl groups are attached to the first and fifth carbons (C1 and C5) of the pentanone chain. A methoxy group (-OCH3) is substituted at the third carbon position.

This arrangement places the methoxy group alpha to the carbonyl group, which can influence the enolization of the ketone and its subsequent reactivity. The presence of two phenyl groups at either end of the carbon chain adds to the steric bulk and provides sites for further functionalization through electrophilic aromatic substitution.

Table 1: Structural and Chemical Identifiers for 1-Pentanone, 3-methoxy-1,5-diphenyl- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-Pentanone, 1-phenyl- | 1009-14-9 | C11H14O | 162.23 |

| 1,5-Diphenyl-3-pentanone (B1265564) | 5396-91-8 | C17H18O | 238.32 |

Overview of Research Trajectories for Related Diarylketone Frameworks

Research on related diarylketone frameworks, such as 1,5-diphenyl-3-pentanone, has focused on their synthesis and chemical transformations. Classical synthetic methods for these compounds often involve condensation reactions followed by reduction. A primary route for the synthesis of 1,5-diphenyl-3-pentanone is the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone). Other synthetic strategies include α-alkylation and palladium-catalyzed coupling reactions.

A significant area of research for 1,5-diaryl-3-pentanones is their acid-catalyzed bis-cyclization to form spirobiindanes, which are valuable in materials science. The ketone functional group in these diarylketones is a key site of reactivity, participating in nucleophilic addition reactions, such as the Grignard reaction. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Contemporary Research Challenges and Prospects for 1-Pentanone, 3-methoxy-1,5-diphenyl-

A contemporary challenge in the study of 1-Pentanone, 3-methoxy-1,5-diphenyl- is the development of efficient and stereoselective synthetic methods. The presence of a stereocenter at the C3 position (due to the methoxy group) means that enantioselective synthesis would be a valuable goal for potential applications in asymmetric catalysis or as a chiral building block.

Future prospects for this compound and its derivatives could lie in the field of medicinal chemistry, given the biological activities observed in other methoxy-substituted diaryl compounds. nih.govnih.gov For example, a patented synthesis method for 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone highlights the interest in such molecules, with the potential for high-yield production. google.com Further research could explore the biological activity of 1-Pentanone, 3-methoxy-1,5-diphenyl- and its derivatives. Additionally, the unique substitution pattern may lead to interesting photophysical properties, making it a candidate for investigation in materials science for optoelectronic applications. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Pentanone, 3-methoxy-1,5-diphenyl- |

| 1-Pentanone, 1-phenyl- |

| 1,5-Diphenyl-3-pentanone |

| 1,5-diphenylpenta-1,4-dien-3-one |

| 1,5-dihydroxy-1,5-diphenyl-3-pentanone |

| 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone |

| Methoxy-acetophenones |

| Benzophenanthridinone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,5-diphenylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-20-17(13-12-15-8-4-2-5-9-15)14-18(19)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORAXXZWLVRTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466252 | |

| Record name | 1-Pentanone, 3-methoxy-1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51238-86-9 | |

| Record name | 1-Pentanone, 3-methoxy-1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 1 Pentanone, 3 Methoxy 1,5 Diphenyl

General Synthetic Strategies for Diarylpentanone Core Structures

The construction of the fundamental 1,5-diphenylpentanone structure can be achieved through several classical and modern organic synthesis techniques. These methods provide the essential carbon skeleton that is later functionalized to yield the target molecule.

Grignard Reaction Approaches to the 1,5-Diphenylpentanone Framework

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. mnstate.edupearson.com In principle, the 1,5-diphenylpentanone skeleton could be assembled through the reaction of a suitable Grignard reagent with a carbonyl compound. One hypothetical route involves the synthesis of 1,5-diphenyl-3-pentanol as an intermediate. This could be achieved by reacting a Grignard reagent, such as ethylmagnesium bromide, with a precursor ketone like benzylacetone (B32356), followed by another Grignar reaction with benzylmagnesium bromide. Subsequent oxidation of the resulting tertiary alcohol would yield the 1,5-diphenyl-3-pentanone (B1265564) core. However, controlling the reactivity to achieve the desired 1,5-diphenyl substitution pattern can be challenging and may lead to a mixture of products.

Another potential Grignard-based approach could involve the reaction of a Grignard reagent with a suitable ester. For instance, reacting an excess of a benzylmagnesium halide with diethyl glutarate could theoretically lead to the formation of a diol, which could then be oxidized to the desired diketone. However, this method is also prone to side reactions and may not be the most efficient route.

α-Alkylation Methodologies for Substituted Pentanone Systems

α-Alkylation of ketones is a fundamental method for constructing carbon-carbon bonds adjacent to a carbonyl group. This strategy can be envisioned for the synthesis of the 1,5-diphenylpentanone framework. A plausible approach would involve the double α-alkylation of acetone (B3395972) with a benzyl (B1604629) halide. By treating acetone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by reaction with two equivalents of benzyl bromide, the 1,5-diphenyl-3-pentanone could be formed. However, controlling the reaction to achieve symmetrical dialkylation can be difficult, often resulting in a mixture of mono- and di-alkylated products.

A more controlled, stepwise approach could involve the α-alkylation of a starting ketone like benzylacetone (1-phenyl-2-butanone). Deprotonation at the α-position followed by reaction with a benzyl halide would introduce the second phenyl group, leading to the desired 1,5-diphenylpentanone skeleton. The choice of base and reaction conditions is crucial to ensure regioselective alkylation. nih.gov

Catalytic Synthesis Routes Utilizing Transition Metal Complexes, e.g., Palladium-Mediated Reactions

Modern synthetic chemistry has seen the rise of transition metal catalysis, particularly with palladium, for the efficient formation of carbon-carbon bonds. nih.gov Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of diaryl ketones. While a direct palladium-catalyzed synthesis of 1,5-diphenyl-3-pentanone is not prominently documented, related methodologies suggest its feasibility.

For instance, a palladium-catalyzed coupling reaction between an appropriate organometallic reagent and an acid chloride could be employed. A hypothetical route could involve the reaction of a phenylethyl-metal species with a phenylacetyl chloride derivative in the presence of a palladium catalyst. Another possibility is the palladium-catalyzed carbonylation of suitable precursors. These methods often offer high yields and functional group tolerance, making them attractive for complex molecule synthesis.

Condensation Reactions in the Construction of Pentanone Scaffolds

One of the most direct and widely used methods for synthesizing the precursor to the 1,5-diphenylpentanone core is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. miracosta.educhegg.com This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. chegg.com

In this context, benzaldehyde (B42025) is reacted with acetone in the presence of a base, such as sodium hydroxide, to form 1,5-diphenyl-1,4-pentadien-3-one, commonly known as dibenzylideneacetone (B150790). miracosta.educhegg.comscribd.com This α,β-unsaturated ketone is a stable, crystalline solid that serves as a key intermediate.

The subsequent step to obtain the saturated 1,5-diphenyl-3-pentanone core is the catalytic hydrogenation of the carbon-carbon double bonds in dibenzylideneacetone. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenation selectively reduces the double bonds without affecting the carbonyl group, yielding the desired 1,5-diphenyl-3-pentanone.

| Reactants | Catalyst/Reagent | Product | Reaction Type |

| Benzaldehyde, Acetone | Sodium Hydroxide | 1,5-Diphenyl-1,4-pentadien-3-one | Claisen-Schmidt Condensation |

| 1,5-Diphenyl-1,4-pentadien-3-one | H₂, Pd/C | 1,5-Diphenyl-3-pentanone | Catalytic Hydrogenation |

Targeted Synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-

With the 1,5-diphenylpentanone core structure in hand, or by modifying its precursor, the introduction of the methoxy (B1213986) group at the 3-position is the final and most crucial step in the synthesis of the target compound.

Specific Precursors and Reaction Pathways for Methoxy Introduction

A plausible and direct route to 1-Pentanone, 3-methoxy-1,5-diphenyl- involves the conjugate addition (or Michael addition) of methanol (B129727) to the α,β-unsaturated precursor, 1,5-diphenyl-1,4-pentadien-3-one. rsc.orgmasterorganicchemistry.comwikipedia.org In this reaction, the methoxide (B1231860) ion, generated from methanol and a base, acts as a nucleophile and attacks the β-carbon of the conjugated system. Subsequent protonation of the resulting enolate would yield the 3-methoxy derivative.

This reaction would likely proceed in a stepwise manner, with the first addition of methanol to one of the double bonds. To obtain the desired saturated backbone, a subsequent hydrogenation step would be necessary to reduce the remaining carbon-carbon double bond. The regioselectivity of the methanol addition and the conditions required to drive the reaction to completion would need to be carefully optimized.

| Precursor | Reagent | Intermediate Product | Subsequent Reaction | Final Product |

| 1,5-Diphenyl-1,4-pentadien-3-one | CH₃OH, Base | 1,5-Diphenyl-3-methoxy-1-penten-4-one | Catalytic Hydrogenation | 1-Pentanone, 3-methoxy-1,5-diphenyl- |

Alternatively, a less direct route could involve the synthesis of 1,5-diphenyl-3-pentanol, followed by methylation of the hydroxyl group and subsequent oxidation to the ketone. However, this multi-step process is likely to be less efficient than the conjugate addition approach.

Optimized Reaction Conditions and Purification Techniques

While specific literature detailing the optimized synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- is scarce, the established methods for its parent compound, 1,5-diphenyl-3-pentanone, offer significant insight. A prevalent method for synthesizing 1,5-diphenyl-3-pentanone is the catalytic hydrogenation of dibenzylideneacetone. prepchem.com This process involves the reduction of the carbon-carbon double bonds of the precursor.

The reaction is typically performed using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel. In a representative procedure, dibenzylideneacetone is dissolved in a solvent like methyl cellosolve and subjected to hydrogen gas under pressure in the presence of 10% Pd/C. prepchem.com The reaction progress is monitored, and upon completion, the catalyst is removed by filtration.

Purification of the resulting product is crucial to separate the desired ketone from any byproducts, such as the corresponding alcohol (1,5-diphenyl-3-pentanol), which can form from the over-reduction of the ketone group. prepchem.com Flash chromatography is an effective technique for this separation. prepchem.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of ethyl acetate (B1210297) and hexane, to isolate the pure 1,5-diphenyl-3-pentanone. prepchem.com

Table 1: Example Reaction Conditions for Synthesis of 1,5-diphenyl-3-pentanone

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Dibenzylideneacetone | prepchem.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | prepchem.com |

| Solvent | Methyl cellosolve | prepchem.com |

| Hydrogen Pressure | 4 atm | prepchem.com |

| Reaction Time | 2 hours | prepchem.com |

| Purification Method | Flash Chromatography | prepchem.com |

| Eluent | 10-20% Ethyl acetate in Hexane | prepchem.com |

| Yield | 59% (ketone), 28% (alcohol byproduct) | prepchem.com |

Note: This table is based on the synthesis of the parent compound, 1,5-diphenyl-3-pentanone, as a proxy due to the lack of specific data for the 3-methoxy derivative.

Synthesis of Methoxy-Containing Diarylpentane Analogues

The synthesis of other ketones containing both methoxy and aryl groups provides viable strategic approaches for the potential synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-. A notable example is the synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, which is detailed in patent literature. google.com

This multi-step synthesis begins with the preparation of a Grignard reagent, 4-methoxybutylmagnesium chloride, from 1-chloro-4-methoxybutane (B125409) and magnesium chips. google.com This is a critical step where reaction conditions, such as temperature (60–80 °C), are controlled to ensure efficient formation of the organometallic reagent. google.com

In the subsequent step, the Grignard reagent is reacted with 4-trifluoromethylbenzonitrile. The temperature for this addition is maintained at 20–30 °C to control the exothermic reaction. google.com Following the reaction, an acidic workup with hydrochloric acid is performed, followed by washing and solvent removal. The final purification of the target methoxy-containing pentanone is achieved through vacuum rectification (distillation under reduced pressure), which is suitable for separating non-volatile impurities and isolating the pure product with a yield reported to be above 80%. google.com

Table 2: Synthesis Scheme for 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

| Step | Reactants | Key Conditions | Purification | Source |

|---|---|---|---|---|

| 1. Grignard Formation | 1-chloro-4-methoxybutane, Magnesium | Temperature: 60–80 °C | N/A | google.com |

| 2. Coupling Reaction | 4-methoxybutylmagnesium chloride, 4-trifluoromethylbenzonitrile | Temperature: 20–30 °C | N/A | google.com |

| 3. Workup & Purification | Crude product from Step 2 | Acid wash (HCl), Water wash, Solvent evaporation | Vacuum Rectification | google.com |

Exploration of Sustainable and Green Chemistry Approaches in 1-Pentanone, 3-methoxy-1,5-diphenyl- Synthesis

Applying the principles of green chemistry to the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- involves evaluating and re-engineering potential synthetic routes to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.netyoutube.com

A key precursor for the diarylpentanone framework is dibenzylideneacetone, which is typically synthesized via a Claisen-Schmidt (crossed aldol) condensation. amazonaws.com Green improvements to this initial step could involve using solvent-free reaction conditions or employing catalysts that can be easily recovered and reused, thereby reducing solvent waste.

For the core hydrogenation step to form the pentanone backbone, green chemistry principles would favor the use of highly efficient and selective catalysts that can operate under milder conditions (lower pressure and temperature). mdpi.com This not only saves energy but can also improve the selectivity for the desired ketone over the alcohol byproduct, thus increasing the atom economy of the reaction. Furthermore, replacing traditional organic solvents with greener alternatives, such as bio-based solvents or even water if the reaction system permits, would significantly reduce the environmental impact.

Introducing the 3-methoxy group presents another opportunity for green innovation. A hypothetical green route could involve the Michael addition of methanol to a suitable α,β-unsaturated ketone precursor. To make this greener, the reaction could be catalyzed by a solid-supported base, which simplifies catalyst removal and recycling compared to homogeneous bases. An even more sustainable approach for methylation reactions is the use of dimethyl carbonate (DMC) as a "green" methylating agent. DMC is non-toxic and reacts with alcohols in the presence of a suitable catalyst to form methyl ethers, producing only methanol and carbon dioxide as byproducts, which can be recycled. This avoids the use of hazardous and toxic methylating agents like dimethyl sulfate (B86663) or methyl halides.

Advanced Spectroscopic and Structural Elucidation of 1 Pentanone, 3 Methoxy 1,5 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides extensive information about the molecular structure of a compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional techniques, a complete and detailed picture of the atomic arrangement in 1-Pentanone, 3-methoxy-1,5-diphenyl- can be constructed.

Proton NMR (¹H NMR) Analysis of Aromatic, Methylene (B1212753), and Methoxy (B1213986) Resonances

The ¹H NMR spectrum of 1-Pentanone, 3-methoxy-1,5-diphenyl- is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: those on the two phenyl rings, the methylene protons of the pentanone backbone, and the protons of the methoxy group.

The ten aromatic protons on the two phenyl rings would typically appear in the downfield region of the spectrum, generally between δ 7.1 and 7.3 ppm. prepchem.com The specific chemical shifts and multiplicity of these signals would be influenced by the substitution pattern and the electronic environment. The protons on the phenyl ring attached to the carbonyl group may experience a slightly different chemical environment compared to those on the phenyl ring further down the chain.

The methylene protons adjacent to the carbonyl group (at C-2) and those adjacent to the methoxy-bearing carbon (at C-4) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the presence of a stereocenter at C-3. Consequently, these methylene protons are expected to appear as complex multiplets. For the analogous compound 1,5-diphenyl-3-pentanone (B1265564), the methylene protons appear as two triplets at δ 2.71 and 2.89 ppm. prepchem.com In the case of 1-Pentanone, 3-methoxy-1,5-diphenyl-, the methine proton at C-3, coupled to the adjacent methylene protons, would likely appear as a multiplet.

The three protons of the methoxy group (-OCH₃) are expected to give rise to a sharp singlet, as they are chemically equivalent and not coupled to any neighboring protons. This signal would likely appear in the range of δ 3.2 to 3.8 ppm, a characteristic region for methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.1 - 7.3 | Multiplet |

| Methylene Protons (C-2, C-4) | ~2.7 - 3.0 | Multiplets |

| Methine Proton (C-3) | Not specified | Multiplet |

| Methoxy Protons | ~3.2 - 3.8 | Singlet |

Carbon NMR (¹³C NMR) Characterization of the Carbon Framework and Functional Groups

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Pentanone, 3-methoxy-1,5-diphenyl- will produce a distinct signal.

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to have a chemical shift in the range of δ 200-210 ppm, which is characteristic for ketones. The carbons of the two phenyl rings will appear in the aromatic region, typically between δ 125 and 145 ppm. The exact chemical shifts will vary depending on their position relative to the alkyl chain.

The carbon atom of the methoxy group (-OCH₃) is expected to resonate at approximately δ 55-60 ppm. nih.gov The carbon atom to which the methoxy group is attached (C-3) will be shifted downfield due to the electronegativity of the oxygen atom. The methylene carbons (C-2 and C-4) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 200 - 210 |

| Aromatic Carbons | 125 - 145 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Methine Carbon (C-3) | Not specified |

| Methylene Carbons (C-2, C-4) | Not specified |

Utilization of Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edu For instance, it would show correlations between the methine proton at C-3 and the methylene protons at C-2 and C-4, as well as between the methylene protons at C-4 and the benzylic protons at C-5. This information is crucial for tracing the proton network through the pentanone backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. sdsu.edu An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the singlet from the methoxy protons in the ¹H spectrum would correlate with the methoxy carbon signal in the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Ketone Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of 1-Pentanone, 3-methoxy-1,5-diphenyl- is expected to be the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). For saturated aliphatic ketones, this band typically appears in the region of 1705-1725 cm⁻¹. spectroscopyonline.com The presence of an adjacent phenyl group can lead to conjugation, which would lower the stretching frequency to around 1685 cm⁻¹. spectroscopyonline.com Given the structure of the target molecule, a strong absorption band in the range of 1680-1720 cm⁻¹ would be a clear indication of the ketone functional group.

Characterization of Methoxy Group Vibrational Signatures

The methoxy group will also exhibit characteristic absorption bands in the IR spectrum. The C-O stretching vibration of the ether linkage is expected to produce a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com More specifically, aryl alkyl ethers often show a strong, characteristic C-O-C asymmetric stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹. spectroscopyonline.com Additionally, the C-H stretching vibrations of the methyl group in the methoxy moiety are expected to appear around 2830-2950 cm⁻¹. spectroscopyonline.com

Table 3: Predicted IR Absorption Frequencies for 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1680 - 1720 | Strong |

| Methoxy | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Methoxy | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Methyl (in Methoxy) | C-H Stretch | 2830 - 2950 | Medium |

| Aromatic Ring | C-H Stretch | ~3030 | Medium to Weak |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of organic compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of moderately polar molecules like 1-Pentanone, 3-methoxy-1,5-diphenyl-. The molecular formula of this compound is C18H20O2, which corresponds to a precise molecular weight (monoisotopic mass) of 268.1463 g/mol . chemsrc.com

In a typical positive ion mode ESI-MS analysis, the compound would be expected to be detected as protonated or sodiated adducts. The observation of these ions at their specific mass-to-charge ratios (m/z) provides direct validation of the compound's molecular weight.

Interactive Data Table: Expected ESI-MS Adducts of 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Ion Species | Formula | Expected m/z |

| Protonated Molecule | [M+H]⁺ | 269.1536 |

| Sodiated Adduct | [M+Na]⁺ | 291.1356 |

| Potassiated Adduct | [M+K]⁺ | 307.1095 |

| Ammonium Adduct | [M+NH₄]⁺ | 286.1802 |

This table outlines the theoretically calculated m/z values for common adducts, which serve as the basis for molecular weight confirmation in ESI-MS experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is exceptionally suited for the analysis of volatile and thermally stable compounds, making it ideal for assessing the purity of synthesized 1-Pentanone, 3-methoxy-1,5-diphenyl- and analyzing complex mixtures containing it. nih.govresearchgate.net

In impurity profiling, GC-MS can separate and identify trace amounts of by-products, unreacted starting materials, or degradation products. researchgate.net For instance, in the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-, potential impurities could include precursors such as acetophenone (B1666503) and 3-phenylpropanal, or related substances formed through side reactions. chemsrc.com The retention time of the main compound and any impurities provides chromatographic separation, while their respective mass spectra allow for their structural identification, often through comparison with spectral libraries. nih.gov

Interactive Data Table: Potential Process-Related Impurities in the Synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Compound Name | Potential Role | Molecular Formula | Molecular Weight ( g/mol ) |

| Acetophenone | Starting Material | C₈H₈O | 120.15 |

| 3-Phenylpropanal | Starting Material | C₉H₁₀O | 134.18 |

| 1,5-Diphenyl-3-pentanone | Related Substance | C₁₇H₁₈O | 238.33 |

| Dibenzylideneacetone (B150790) | Related Substance | C₁₇H₁₄O | 234.29 |

This table lists compounds that could potentially be identified by GC-MS as impurities, based on common synthetic routes.

X-ray Crystallography for Precise Solid-State Structural Determination

While spectroscopic methods provide crucial data on connectivity and molecular weight, single-crystal X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure and detailed insight into molecular conformation and intermolecular interactions.

Although a specific crystal structure for 1-Pentanone, 3-methoxy-1,5-diphenyl- is not publicly documented, analysis of structurally similar 1,5-diaryl pentanones and related ketones allows for a detailed prediction of its conformational characteristics. nih.govresearchgate.net The molecule's structure is defined by several rotatable single bonds, leading to significant conformational flexibility.

Interactive Data Table: Key Dihedral Angles for Conformational Analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(aryl)-C(1)-C(2)-C(3) | Torsion angle describing the orientation of the phenyl group at C-1. | Governs steric interactions between the phenyl ring and the chain. |

| C(2)-C(3)-C(4)-C(5) | Torsion angle within the central pentanone backbone. | Determines the overall bent or extended shape of the chain. |

| C(aryl)-C(5)-C(4)-C(3) | Torsion angle describing the orientation of the phenyl group at C-5. | Influences the potential for intramolecular π-π interactions. |

| C(2)-C(3)-O(methoxy)-C(methoxy) | Torsion angle of the methoxy substituent. | Affects local steric hindrance and potential for H-bonding. |

This table highlights the crucial dihedral angles that would be determined through X-ray crystallography, providing a complete picture of the molecule's solid-state conformation.

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For 1-Pentanone, 3-methoxy-1,5-diphenyl-, C-H···O hydrogen bonds and π-π stacking interactions are expected to be the dominant forces directing its solid-state assembly.

The carbonyl oxygen and the methoxy oxygen are potential acceptors for weak C-H···O hydrogen bonds, with C-H groups from the phenyl rings and the aliphatic chain of neighboring molecules acting as donors. These interactions play a significant role in stabilizing crystal structures. nih.gov

Interactive Data Table: Potential Intermolecular Interactions in Crystalline 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Role in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen (C=O), Methoxy Oxygen (O-CH₃) | Formation of chains or sheets, linking molecules directionally. |

| π-π Stacking | Phenyl Ring Face | Phenyl Ring Face (of adjacent molecule) | Stabilizes packing through van der Waals forces, often leading to layered structures. |

| C-H···π Interaction | Aliphatic C-H | Phenyl Ring Face | Further contributes to the cohesion and efficient packing of the crystal lattice. |

This table summarizes the non-covalent interactions anticipated to be pivotal in the crystal engineering of 1-Pentanone, 3-methoxy-1,5-diphenyl-, as would be revealed by X-ray diffraction analysis.

Chemical Reactivity and Derivatization Strategies for 1 Pentanone, 3 Methoxy 1,5 Diphenyl

Reactivity Profile of the Ketone Carbonyl Group

The ketone functional group is the most prominent site of reactivity in 1-Pentanone, 3-methoxy-1,5-diphenyl-. The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction class for ketones. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol. pressbooks.pub

Reduction to Alcohols: A common transformation is the reduction of the ketone to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose, selectively reducing ketones to alcohols. masterorganicchemistry.comgravitywaves.com In the case of 1-Pentanone, 3-methoxy-1,5-diphenyl-, this reaction would yield 3-methoxy-1,5-diphenylpentan-3-ol. This process involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. pressbooks.pubmasterorganicchemistry.comyoutube.com

Grignard and Organolithium Reactions: For the formation of new carbon-carbon bonds, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are extensively used. libretexts.org The reaction of 1-Pentanone, 3-methoxy-1,5-diphenyl- with a Grignard reagent, such as methylmagnesium bromide, would result in the formation of a tertiary alcohol after acidic workup. This reaction expands the molecular framework by introducing a new alkyl or aryl group at the former carbonyl carbon. libretexts.org

The table below summarizes key nucleophilic addition reactions applicable to the carbonyl group of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

| Reaction Type | Reagent(s) | Product Type | Illustrative Product Name |

| Reduction | 1. Sodium borohydride (NaBH₄)2. H₃O⁺ workup | Secondary Alcohol | 3-methoxy-1,5-diphenylpentan-3-ol |

| Grignard Addition | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ workup | Tertiary Alcohol | 3-methyl-3-methoxy-1,5-diphenylpentan-3-ol |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene | 3-methoxy-3-methylene-1,5-diphenylpentane |

| Cyanohydrin Formation | 1. Sodium cyanide (NaCN)2. H₃O⁺ workup | Cyanohydrin | 3-cyano-3-hydroxy-3-methoxy-1,5-diphenylpentane |

This interactive table provides examples of potential nucleophilic addition reactions.

The pentanone backbone of the molecule contains acidic protons on the carbons alpha to the carbonyl group (C2 and C4). masterorganicchemistry.com The removal of one of these protons by a strong base leads to the formation of a nucleophilic enolate intermediate. masterorganicchemistry.com182.160.97

Enolate Formation: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is effective for the deprotonation of ketones to form enolates. mnstate.edulumenlearning.com In 1-Pentanone, 3-methoxy-1,5-diphenyl-, the alpha-carbons at the C2 and C4 positions are chemically equivalent, so a single enolate species is expected. The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com

Alpha-Alkylation: Once formed, the enolate can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. masterorganicchemistry.comlumenlearning.com This alpha-alkylation is a classic Sₙ2 reaction that forms a new carbon-carbon bond at the alpha-position, providing a straightforward method for introducing substituents onto the pentanone chain. 182.160.97lumenlearning.com For instance, reacting the enolate with methyl iodide would yield 2-methyl-3-methoxy-1,5-diphenyl-1-pentanone.

| Transformation | Reagent(s) | Intermediate | Product Type |

| Enolate Formation | Lithium diisopropylamide (LDA) | Enolate Anion | N/A |

| Alpha-Alkylation | 1. LDA2. Methyl Iodide (CH₃I) | Enolate Anion | α-Alkylated Ketone |

| Aldol (B89426) Addition | 1. LDA2. Benzaldehyde (B42025) (PhCHO) | Enolate Anion | β-Hydroxy Ketone |

This table outlines transformations proceeding through an enolate intermediate.

Reactivity of the Aromatic Phenyl Rings

The two phenyl rings at the termini of the pentanone chain are susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. masterorganicchemistry.commasterorganicchemistry.com Furthermore, after initial functionalization, these rings can be modified using modern cross-coupling techniques.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The substituent already present on the ring dictates the rate and regioselectivity of the incoming electrophile. pressbooks.pubchemistrytalk.org The -(CH₂)₂-CO-CH(OCH₃)-CH₂-Ph group attached to the benzene (B151609) ring is, by its alkyl nature, an activating group and an ortho-, para-director. pressbooks.publibretexts.org The electron-donating character of the alkyl chain increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org Substitution is directed to the ortho and para positions, with the para product often being favored due to reduced steric hindrance. organicchemistrytutor.com

Common EAS Reactions:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at the para position. masterorganicchemistry.comlibretexts.org

Halogenation: The introduction of a halogen (e.g., -Br or -Cl) can be achieved using reagents like bromine (Br₂) with a Lewis acid catalyst such as ferric bromide (FeBr₃). masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction, using an acyl chloride (RCOCl) and a Lewis acid like aluminum chloride (AlCl₃), attaches an acyl group to the ring, forming a new ketone. masterorganicchemistry.com

| Reaction | Reagents | Electrophile | Expected Major Product (Substitution at para-position) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-nitrophenyl)-5-phenyl-3-methoxypentan-1-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(4-bromophenyl)-5-phenyl-3-methoxypentan-1-one |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-acetylphenyl)-5-phenyl-3-methoxypentan-1-one |

This table details common electrophilic aromatic substitution reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net To utilize these methods, one of the phenyl rings must first be functionalized with a suitable group, typically a halide or a triflate, via reactions like those described above. The resulting aryl halide can then be coupled with a variety of organometallic reagents. rsc.org

Suzuki-Miyaura Coupling: This widely used reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. rsc.org For example, the 4-bromophenyl derivative could be reacted with phenylboronic acid to synthesize 1-(biphenyl-4-yl)-5-phenyl-3-methoxypentan-1-one.

Hiyama Coupling: This reaction involves the coupling of an aryl halide with an organosilane, activated by a fluoride (B91410) source and catalyzed by a palladium complex. nih.gov

Negishi Coupling: The Negishi coupling pairs an aryl halide with an organozinc reagent, typically catalyzed by palladium or nickel complexes. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(aryl)-C(aryl/alkyl) |

| Hiyama | Organosilane | PdCl₂(PPh₃)₂, Fluoride source (e.g., TBAF) | C(aryl)-C(aryl/alkenyl) |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | C(aryl)-C(aryl/alkyl) |

This interactive table showcases key metal-catalyzed cross-coupling reactions for aryl halides.

Strategies for Synthesizing Novel Derivatives of 1-Pentanone, 3-methoxy-1,5-diphenyl-

The diverse reactivity of 1-Pentanone, 3-methoxy-1,5-diphenyl- allows for the strategic synthesis of a wide array of novel derivatives. By combining the reactions discussed, complex molecules can be assembled in a controlled, stepwise manner.

Derivatization via Carbonyl Chemistry: The ketone can be converted into a secondary alcohol, which can then be further functionalized. For example, esterification with an acyl chloride or etherification under Williamson ether synthesis conditions would yield new ester or ether derivatives at the C3 position.

Derivatization via Aromatic Ring Functionalization: A multi-step sequence could involve, for instance, the nitration of one phenyl ring, followed by the reduction of the nitro group to an amine (-NH₂). This amine then serves as a handle for numerous other transformations, such as amide formation, diazotization, or reductive amination.

Derivatization via Enolate Chemistry: The formation of an enolate followed by alkylation at the C2 or C4 position introduces structural diversity along the pentanone backbone. This can be used to build more complex aliphatic chains or introduce functional groups.

Core Structure Synthesis and Modification: The synthesis of related structures, such as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, has been achieved through the reaction of a Grignard reagent (4-methoxybutylmagnesium chloride) with a substituted benzonitrile (B105546). google.com This synthetic strategy suggests that a wide variety of derivatives of 1-Pentanone, 3-methoxy-1,5-diphenyl- could be accessible by simply varying the Grignard reagent and the benzonitrile starting materials, allowing for modifications to both the aliphatic chain and the aromatic rings from the outset.

Chemical Modifications of the Pentanone Backbone

The pentanone backbone, featuring a central carbonyl group and adjacent α- and β-carbons, is a primary site for chemical modification.

Reactions at the Carbonyl Group: The ketone functionality is susceptible to nucleophilic addition reactions. For instance, reduction of the carbonyl group using hydride reagents would yield the corresponding secondary alcohol, 3-methoxy-1,5-diphenylpentan-3-ol. The choice of reducing agent can influence the stereochemical outcome of this transformation.

Another important class of reactions involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon. This would allow for the introduction of a variety of alkyl, aryl, or alkynyl groups, leading to the formation of tertiary alcohols. Furthermore, the ketone can react with amines to form imines or enamines, and with hydroxylamine (B1172632) to yield oximes. These reactions serve as versatile handles for further functionalization.

Reactions at the α-Carbons: The presence of the methoxy (B1213986) group at the 3-position, which is α to the carbonyl group at the 1-position and β to the carbonyl at the 5-position (if viewed from the other side), significantly influences the reactivity of the adjacent methylene (B1212753) groups. The α-hydrogens to a ketone are typically acidic and can be removed by a base to form an enolate. However, the electron-donating methoxy group at the 3-position may affect the ease of enolate formation and the subsequent reactivity.

Halogenation at the α-positions (C2 and C4) can be achieved under acidic or basic conditions. For example, reaction with bromine in acetic acid would likely lead to the formation of α-bromo ketones. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution or elimination reactions to introduce unsaturation.

The potential for aldol-type condensation reactions also exists, where an enolate of 1-Pentanone, 3-methoxy-1,5-diphenyl- could react with an aldehyde or another ketone. However, the steric hindrance from the bulky phenyl and methoxy groups might necessitate carefully optimized reaction conditions.

| Reaction Type | Reagent(s) | Expected Product(s) | Notes |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | 3-methoxy-1,5-diphenylpentan-3-ol | Stereoselectivity may be a factor. |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohols | Introduces a new R group at the carbonyl carbon. |

| Imine Formation | R-NH₂ | Imines | Reversible reaction, often requires removal of water. |

| α-Halogenation | Br₂ / CH₃COOH | α-Bromo ketones | Can lead to mono- or di-halogenated products. |

Derivatization at the Methoxy Moiety

The methoxy group (-OCH₃) at the 3-position is a relatively stable ether linkage. However, it can be a target for specific derivatization strategies.

Ether Cleavage: The most common reaction involving an ether is its cleavage. This is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). Cleavage of the methyl ether in 1-Pentanone, 3-methoxy-1,5-diphenyl- would yield a hydroxyl group at the 3-position, forming 3-hydroxy-1,5-diphenyl-1-pentanone. This resulting β-hydroxy ketone could be a precursor for various other transformations, including dehydration to form an α,β-unsaturated ketone.

Demethylation: More selective demethylation agents, such as boron tribromide (BBr₃), can also be employed to convert the methoxy group to a hydroxyl group under milder conditions. This transformation would provide access to a different class of derivatives with the potential for further reactions at the newly formed hydroxyl group, such as esterification or etherification.

| Reaction Type | Reagent(s) | Expected Product | Notes |

| Ether Cleavage | HI or HBr | 3-hydroxy-1,5-diphenyl-1-pentanone | Requires strong acidic conditions. |

| Demethylation | BBr₃ | 3-hydroxy-1,5-diphenyl-1-pentanone | Milder conditions compared to HI/HBr. |

Introduction of Substituents on the Phenyl Rings

The two phenyl rings at the termini of the pentanone chain are susceptible to electrophilic aromatic substitution reactions. The existing phenylethyl substituent on the benzene ring is generally considered to be an activating group and an ortho-, para-director for further electrophilic attack.

Electrophilic Aromatic Substitution: A variety of substituents can be introduced onto the phenyl rings through standard electrophilic aromatic substitution protocols. These include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid to introduce an alkyl group.

Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) with a Lewis acid to introduce an acyl group.

The position of the new substituent (ortho or para to the pentanone chain) will be influenced by both electronic and steric factors. The bulky nature of the rest of the molecule might favor substitution at the para-position to minimize steric hindrance.

| Reaction Type | Reagent(s) | Expected Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | Ortho- and para-nitro derivatives | The phenylethyl group is an o,p-director. |

| Bromination | Br₂ / FeBr₃ | Ortho- and para-bromo derivatives | Lewis acid catalyst is required. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ortho- and para-acyl derivatives | The acyl group is deactivating for further substitution. |

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

Regioselectivity: In derivatization reactions of 1-Pentanone, 3-methoxy-1,5-diphenyl-, regioselectivity is a key consideration, particularly in reactions involving the pentanone backbone and the phenyl rings.

Enolate Formation: In the formation of an enolate from the pentanone backbone, the presence of the methoxy group at the 3-position will direct the regioselectivity. Deprotonation can occur at either the C2 or C4 position. The electronic effect of the methoxy group and the steric environment will determine which proton is more acidic and therefore preferentially removed.

Electrophilic Aromatic Substitution: As mentioned, the phenylethyl group directs incoming electrophiles to the ortho and para positions of the phenyl rings. The ratio of ortho to para products will depend on the nature of the electrophile and the reaction conditions, with steric hindrance often favoring the para product.

Stereoselectivity: The presence of a chiral center at the 3-position (if the molecule is not symmetric) or the creation of new stereocenters during derivatization introduces the element of stereoselectivity.

Carbonyl Reduction: The reduction of the carbonyl group to a hydroxyl group can create a new stereocenter at the 3-position. The use of stereoselective reducing agents, such as those modified with chiral ligands, could potentially lead to the preferential formation of one diastereomer over the other, especially if a chiral center already exists in the molecule.

Reactions at α-Carbons: Reactions that introduce a new substituent at the α-carbons (C2 or C4) can also create new stereocenters. The approach of the reagent to the enolate intermediate will be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselective product formation. The bulky phenyl and methoxy groups are expected to play a significant role in directing the stereochemical outcome of such reactions.

Further detailed experimental studies would be necessary to fully elucidate the specific regiochemical and stereochemical outcomes of derivatization reactions for this particular compound.

Computational Chemistry and Theoretical Investigations of 1 Pentanone, 3 Methoxy 1,5 Diphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. researchgate.net For 1-Pentanone, 3-methoxy-1,5-diphenyl-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. nih.gov This process, known as geometry optimization, seeks the lowest energy state of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The optimization would provide precise data on the spatial arrangement of the atoms, including the orientation of the two phenyl rings and the methoxy (B1213986) group relative to the central pentanone chain. The results of such a hypothetical DFT optimization are presented in the tables below.

Hypothetical Optimized Geometric Parameters for 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O (carbonyl) | 1.22 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-C (aliphatic) | 1.53 Å | |

| C-C (aromatic) | 1.40 Å | |

| Bond Angles | ||

| C-C(=O)-C | 118.5° | |

| C-O-C (methoxy) | 117.0° | |

| Dihedral Angles | ||

| C-C-C-O (methoxy) | -65.0° |

Furthermore, DFT calculations yield important energetic information. The total energy of the optimized structure corresponds to the molecule's stability. Vibrational frequency analysis, often performed after optimization, can confirm that the geometry is a true energy minimum and can be used to predict the theoretical infrared (IR) spectrum of the molecule.

While DFT is a workhorse, other quantum chemical methods can also be applied. Ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy at a greater computational expense. Conversely, semi-empirical methods, which incorporate some experimental data, are faster and suitable for larger systems, though typically less accurate than DFT or ab initio approaches.

These methods are crucial for predicting key electronic properties that govern a molecule's reactivity and optical characteristics. A primary focus is on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

Hypothetical Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Electron-donating ability |

| Energy of LUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap (Egap) | 4.7 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum calculations typically model a molecule in a vacuum at absolute zero, Molecular Dynamics (MD) simulations provide insight into its behavior over time under more realistic conditions, such as in a solvent at a specific temperature. An MD simulation would model the movements of every atom in 1-Pentanone, 3-methoxy-1,5-diphenyl-, as well as the surrounding solvent molecules, by solving Newton's equations of motion.

This approach would be invaluable for understanding the molecule's conformational flexibility. For instance, MD simulations could reveal the rotational freedom of the two phenyl groups and the methoxy group, and identify the most populated conformations in solution. This dynamic information is crucial because a molecule's shape is not static, and its ability to adopt different conformations can directly influence its ability to interact with biological targets like proteins.

In Silico Prediction of Chemical Reactivity and Mechanistic Pathways

Computational methods can effectively predict the chemical reactivity of 1-Pentanone, 3-methoxy-1,5-diphenyl-. By analyzing the electronic properties derived from quantum chemical calculations, specific sites of reactivity can be identified. For example, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. mdpi.com In this compound, the MEP would highlight the electron-rich oxygen atom of the carbonyl group as a site for electrophilic attack, and the electron-deficient carbonyl carbon as a prime site for nucleophilic attack.

Furthermore, computational chemistry allows for the exploration of potential reaction mechanisms. For instance, the reduction of the ketone group to a secondary alcohol is a common reaction for pentanones. Theoretical calculations could model the entire reaction pathway of this transformation, identifying the transition state structures and calculating the activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain through experimental means alone. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. researchgate.net Computational approaches are central to modern SAR investigations. For 1-Pentanone, 3-methoxy-1,5-diphenyl-, a hypothetical SAR study could be conducted to explore its potential as a therapeutic agent.

This would involve creating a virtual library of derivatives by systematically modifying the parent structure. For example, the methoxy group could be moved to different positions on the phenyl ring, or replaced with other functional groups (e.g., hydroxyl, chloro, or methyl groups). Quantum chemical calculations would then be performed on each derivative to compute a set of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and lipophilicity).

These descriptors would then be used to build a Quantitative Structure-Activity Relationship (QSAR) model, which mathematically links the structural properties to a measured (or predicted) biological activity. Such models can help identify the key molecular features responsible for the desired activity and guide the design of new, more potent compounds.

Predictive Modeling for Potential Biological Interactions and Pharmacological Targets

Predictive modeling, particularly through molecular docking, is a powerful computational technique for identifying potential biological targets for a molecule. researchgate.net Molecular docking simulations would take the optimized 3D structure of 1-Pentanone, 3-methoxy-1,5-diphenyl- and attempt to fit it into the binding site of a known protein target.

A scoring function is used to estimate the binding affinity between the molecule (the ligand) and the protein. By screening the compound against a large database of proteins associated with various diseases, it is possible to predict its potential pharmacological effects. For example, docking studies could investigate whether the compound binds to enzymes like cyclooxygenases (relevant to inflammation) or protein kinases (relevant to cancer). The results can prioritize which biological pathways and targets should be investigated experimentally.

Hypothetical Molecular Docking Results for 1-Pentanone, 3-methoxy-1,5-diphenyl-

| Protein Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Potential Implication |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -8.2 | Anti-inflammatory activity |

| Monoamine Oxidase B (MAO-B) | Oxidoreductase | -7.9 | Neuroprotective effects |

| Tubulin | Structural Protein | -7.5 | Anticancer activity |

Biological and Pharmacological Research Perspectives on 1 Pentanone, 3 Methoxy 1,5 Diphenyl and Analogues

Biological Activities and Pharmacological Potentials

Investigations into Anticancer Activity and Cytotoxicity

Analogues of 1-Pentanone, 3-methoxy-1,5-diphenyl-, often referred to as diarylpentanoids or C5-curcuminoids, have emerged as a promising class of compounds in anticancer research. researchgate.net Their structural relationship to curcumin (B1669340) has prompted numerous studies, which have demonstrated that these synthetic analogues often exhibit improved stability and cytotoxic potency compared to the natural compound. nih.gov Research indicates that diarylpentanoids exert anti-cancer effects through the modulation of numerous molecular pathways associated with cancer progression. nih.gov

The cytotoxic effects of various 1,5-diaryl-3-pentanone analogues have been evaluated against a range of human cancer cell lines, with a particular focus on breast cancer lines such as MCF-7. Studies have shown that certain synthetic diarylpentanoids exhibit remarkable and broad-spectrum cytotoxic action against MCF-7 cells. nih.gov For instance, a series of 1,5-diaryl-1-penten-3-one compounds were synthesized and tested, with several showing significant cytotoxicity, and three compounds in particular being more active against the MCF-7 cell line than the standard chemotherapy drug, doxorubicin. nih.gov Another diarylpentanoid, LASSBio-2208, demonstrated moderate cytotoxic potency on the MCF-7 breast cancer cell line with an IC₅₀ value of 23 µM. researchgate.net The table below summarizes the cytotoxic activity of selected diarylpentanoid analogues against MCF-7 cells from a specific study.

| Compound | Modifications | IC₅₀ (µM) against MCF-7 Cells | Reference |

|---|---|---|---|

| 5a | R1=H, R2=H | 20.84 ± 1.12 | nih.gov |

| 5b | R1=H, R2=4-Cl | 21.93 ± 1.07 | nih.gov |

| 5d | R1=H, R2=4-CH₃ | 24.71 ± 0.99 | nih.gov |

| 5e | R1=H, R2=4-OCH₃ | 27.31 ± 1.15 | nih.gov |

| 5g | R1=OH, R2=4-Cl | 27.94 ± 0.87 | nih.gov |

| Doxorubicin (DOX) | Reference Drug | 29.51 ± 1.21 | nih.gov |

A primary mechanism through which diarylpentanoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has demonstrated that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of key regulatory proteins.

Many diarylpentanoid analogues have been shown to affect the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, they can decrease the levels of anti-apoptotic proteins like Bcl-2. mdpi.com The downregulation of Bcl-2 is a critical step, as it helps to shift the cellular balance towards apoptosis.

Furthermore, these compounds activate caspases, which are a family of proteases that execute the process of apoptosis. The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. mdpi.com Studies on specific diarylpentanoids have confirmed increases in the levels of cleaved PARP and cleaved caspase-7, providing clear evidence of apoptosis induction. mdpi.com

The anticancer activity of diarylpentanoids is also linked to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer. Investigations have highlighted that these curcumin analogues can modulate a variety of molecular targets and signaling cascades related to cell proliferation, survival, and inflammation. nih.gov

Key pathways identified as being modulated by diarylpentanoids include:

NF-κB (Nuclear Factor kappa B): This pathway is crucial in regulating inflammatory responses and cell survival. Diarylpentanoids have been shown to inhibit NF-κB signaling. nih.gov

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): This cascade is central to cell proliferation and differentiation, and its inhibition is a key target in cancer therapy. nih.gov

STAT (Signal Transducer and Activator of Transcription) Signaling: STAT proteins are involved in transmitting signals from cytokines and growth factors, and their dysregulation is common in many cancers. nih.gov

By targeting these and other pathways, diarylpentanoids can effectively inhibit cancer cell growth and survival.

Insecticidal and Antifeedant Properties

While the anticancer properties of diarylpentanoids are a subject of intensive investigation, there is a notable lack of specific research into the insecticidal and antifeedant activities of 1-Pentanone, 3-methoxy-1,5-diphenyl- and its direct analogues. The broader chemical class of chalcones, which includes diarylpentanoids, has been explored for various biological activities, including insecticidal effects. researchgate.net However, dedicated studies focusing on the 1,5-diaryl-3-pentanone scaffold for pest control are not prevalent in the current scientific literature.

There is no specific data available in published research regarding the efficacy of 1-Pentanone, 3-methoxy-1,5-diphenyl- or its close diarylpentanoid analogues against specific insect pests such as the cabbage white butterfly (Pieris rapae) or the cotton aphid (Aphis gossypii). Research on chemical controls and antifeedants for these pests has typically focused on other classes of compounds, such as flavonoids, lignans, and various botanical extracts. nih.govnih.gov Therefore, the potential for this specific class of diarylpentanoids in agricultural pest management remains an unexplored area of research.

Hypothesized Mechanisms of Insecticidal Action

The insecticidal properties of chalcones, the class of compounds to which 1-Pentanone, 3-methoxy-1,5-diphenyl- belongs, are attributed to several potential mechanisms of action, primarily centered around their unique chemical structure. The core of their activity is often linked to the α,β-unsaturated ketone moiety, a reactive functional group that can interact with biological molecules. proquest.comderpharmachemica.comchemsociety.org.ng

One proposed mechanism involves the inhibition of crucial enzymes in insects. For instance, some chalcones have been identified as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme for carbon fixation, and coenzyme A ligase (4CL), which is vital for lignin (B12514952) biosynthesis, thereby suppressing plant growth that insects may depend on. nih.govpreprints.org Another significant target is the insect's nervous system. By analogy with other insecticides, it is hypothesized that chalcones may interfere with neurotransmitter receptors or enzymes, disrupting normal nerve function.

Structure-Activity Relationship Studies for Enhanced Insecticidal Potency

Structure-activity relationship (SAR) studies have been instrumental in identifying the chemical features of chalcone (B49325) analogues that are crucial for their insecticidal potency. These studies systematically modify the chalcone scaffold and assess the resulting impact on toxicity against various insect pests, such as Spodoptera frugiperda (fall armyworm) and Aedes aegypti. nih.govnih.gov

The α,β-unsaturated ketone linker is consistently identified as a key pharmacophore for insecticidal activity. derpharmachemica.comchemsociety.org.nggsconlinepress.com The specific substituents on the two aromatic rings (Ring A and Ring B) play a significant role in modulating this activity. chemsociety.org.ng

Key findings from SAR studies include:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO2), on one of the aromatic rings has been shown to significantly increase insecticidal activity. chemsociety.org.ngbohrium.com For example, a chalcone derivative featuring a nitro dioxide moiety demonstrated high activity against S. frugiperda larvae. bohrium.com

Halogens: The inclusion of halogen atoms, like chlorine (Cl) and bromine (Br), can enhance potency. nih.govbohrium.com A derivative with chloride atoms in its structure showed high activity against S. frugiperda. bohrium.com Similarly, a furan-chalcone substituted with a bromine atom was highly effective against Ae. aegypti larvae. nih.gov

Heterocyclic Rings: Replacing one of the phenyl rings with a heterocyclic ring, such as furan (B31954), has been found to significantly increase larvicidal activity against Ae. aegypti. nih.gov

Methoxy (B1213986) Groups: The position and presence of methoxy (-OCH3) groups can influence activity, although their effect can be variable. While some methoxy-substituted chalcones showed reduced larvicidal activity, others have been incorporated into the design of new insecticides. nih.govresearchgate.net

These studies allow for the rational design of more potent and selective insecticidal agents. For example, research on S. frugiperda established a clear order of activity based on substituents. bohrium.com

Table 1: Insecticidal Activity of Selected Chalcone Derivatives against Spodoptera frugiperda

| Compound ID | Key Structural Feature | Target | LC50 (ppm) | Relative Activity |

| 3c | Nitro dioxide moiety | 2nd Instar Larva | 9.453 | Most Active |

| 3c | Nitro dioxide moiety | 4th Instar Larva | 66.930 | Most Active |

| 3b | Chloride atoms | 2nd Instar Larva | 9.616 | High Activity |

| 3g | - | 2nd Instar Larva | 26.247 | High Activity |

| 3a | - | 2nd Instar Larva | 35.646 | High Activity |

Data sourced from a study on newly synthesized chalcone derivatives. nih.govbohrium.com

Anti-Inflammatory and Analgesic Potential

Analogues of 1-Pentanone, 3-methoxy-1,5-diphenyl- have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.netnih.gov Their mechanism of action often involves the modulation of key inflammatory pathways and mediators.

Chalcone derivatives have been shown to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.gov Furthermore, these compounds can reduce the release of dominant pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism for these effects often involves the inhibition of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinases (JNK) pathways, which regulate the genetic expression of inflammatory mediators. nih.gov

In addition to their anti-inflammatory effects, chalcones exhibit analgesic (pain-relieving) properties. nih.govresearchgate.netasianpubs.org Studies using animal models, such as the acetic acid-induced writhing test and the hot-plate test, have confirmed these effects. nih.gov The analgesic action of some chalcones appears to involve the opioid system, as their effects can be reversed by naloxone, an opioid antagonist. nih.gov The combination of anti-inflammatory and analgesic activities makes these compounds promising candidates for the development of new treatments for inflammatory conditions and pain. researchgate.netnih.govasianpubs.org For instance, a fraction containing dimeric chalcones isolated from Myracrodruon urundeuva showed both peripheral and central analgesic effects. nih.gov

Antioxidant and Free Radical Scavenging Capabilities of Related Structures

Chalcones and related structures are recognized for their significant antioxidant and free radical scavenging properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netresearchgate.netnih.govmdpi.com Oxidative stress arises from an imbalance of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins. researchgate.net

The antioxidant capacity of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netmdpi.commdpi.com The ability of chalcones to neutralize free radicals is highly dependent on their molecular structure, particularly the substitution pattern on their aromatic rings. mdpi.com

Key structural features that enhance antioxidant activity include:

Hydroxyl Groups (-OH): The presence of phenolic hydroxyl groups is a major determinant of antioxidant potential. researchgate.netmdpi.comnih.gov Compounds with hydroxyl groups, especially in multiple positions (e.g., dihydroxy or trihydroxy derivatives), show potent free radical scavenging activity. mdpi.com The position of the hydroxyl group is also important, with some studies indicating that a 5'-hydroxyl group leads to significantly better performance. researchgate.net

Methoxy Groups (-OCH3): Methoxy groups also contribute positively to antioxidant activity, often by enhancing the stability of the resulting phenoxy radical through electron donation. nih.gov Chalcone derivatives containing 3,4-dihydroxy or 4-hydroxy-3-methoxy patterns have demonstrated strong antioxidant capabilities. mdpi.com

The α,β-Unsaturated System: The conjugated system of the chalcone backbone allows for the delocalization of electrons, which helps to stabilize the radical formed after scavenging a free radical, thereby enhancing its antioxidant efficacy. mdpi.com

The mechanisms by which these compounds exert their antioxidant effects can include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). mdpi.comnih.gov

Table 2: Antioxidant Activity of Selected Chalcone Derivatives

| Assay | Compound Series | Key Structural Feature | Result |

| DPPH | 18a–c | Catechol (3,4-dihydroxy) | Most potent activity (520.1 ± 6.9 to 589.1 ± 8.9 µmol GAE/mmol) |

| ABTS | 19a–c | 4-hydroxy-3-methoxyphenyl | Strongest radical scavenging activity |

| FRAP | 18a–c | Catechol (3,4-dihydroxy) | Strongest reducing ability |

Data from an in vitro study on indole-chalcone hybrids. mdpi.com

Antifungal Activities of Designed Derivatives

Designed derivatives of chalcones have emerged as a promising class of antifungal agents, showing efficacy against a range of fungal pathogens, including those affecting plants and humans. proquest.comnih.govagriculturejournal.orgnih.gov The rise of resistance to existing antifungal drugs has spurred research into new molecular scaffolds like chalcones. proquest.com

The antifungal action of these compounds is often attributed to the reactive α,β-unsaturated keto group, which is a common feature responsible for many of their biological activities. proquest.com Research has demonstrated that chalcone derivatives can exhibit potent activity against various fungal species. For example, certain synthesized chalcones showed inhibitory effects against Microsporum gypseum that were superior to the standard antifungal drug ketoconazole. proquest.comnih.gov Other studies have reported good activity against plant pathogens such as Rhizoctonia solani, Phytophthora capsici, and Colletotrichum gloeosporioides. nih.govacs.org

Structure-activity relationship studies have revealed that specific substitutions can optimize antifungal potency. For instance:

A 4-chloro derivative and an unsubstituted chalcone derivative were found to be particularly effective against M. gypseum. proquest.com

In a series of derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, one compound (H4) showed significant resistance to Phytophthora capsici, with its mechanism linked to the inhibition of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov

The introduction of a piperazine (B1678402) fragment into the chalcone structure also yielded derivatives with a strong inhibitory effect on plant fungi. acs.org

However, the activity can be species-specific, as some derivatives effective against one type of fungus may show no activity against others, such as Candida albicans or Aspergillus niger. proquest.comnih.gov

Other Reported Biological Activities, e.g., Neuroprotective and Antimicrobial Effects

Beyond the activities previously discussed, chalcone analogues have been investigated for a wide array of other pharmacological effects, notably neuroprotective and broad-spectrum antimicrobial properties. nih.govnih.govwisdomlib.orgnih.gov

Neuroprotective Effects: Chalcone derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's. A key target in this area is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a therapeutic strategy to manage Alzheimer's symptoms, and certain chalcones have demonstrated significant inhibitory activity against this enzyme. mdpi.com Their antioxidant properties also contribute to a neuroprotective effect by mitigating the oxidative stress that is a known factor in the progression of neurodegenerative disorders. mdpi.comnih.gov